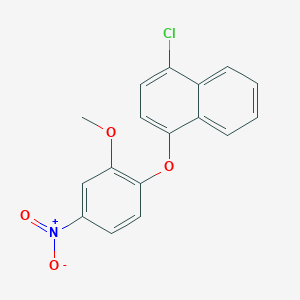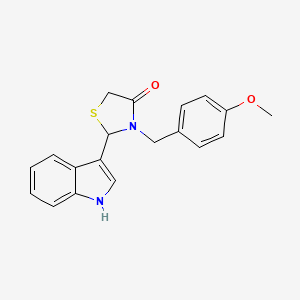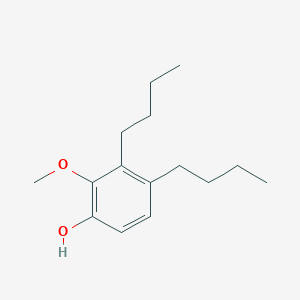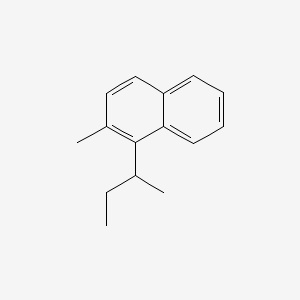
1-Butan-2-yl-2-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butan-2-yl-2-methylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It consists of a naphthalene ring substituted with a butan-2-yl group and a methyl group
Méthodes De Préparation
The synthesis of 1-Butan-2-yl-2-methylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 2-methylnaphthalene with 2-bromobutane in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve catalytic processes to enhance yield and selectivity.
Analyse Des Réactions Chimiques
1-Butan-2-yl-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalenes.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring, producing nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
1-Butan-2-yl-2-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its potential as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Butan-2-yl-2-methylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit specific enzymes involved in cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Butan-2-yl-2-methylnaphthalene can be compared with other naphthalene derivatives such as 2-methylnaphthalene and 1-methylnaphthalene. While these compounds share a similar core structure, the presence of the butan-2-yl group in this compound imparts unique chemical and physical properties, making it distinct in terms of reactivity and applications.
Similar Compounds
2-Methylnaphthalene: A simpler derivative with a single methyl group.
1-Methylnaphthalene: Another isomer with the methyl group at a different position.
Naphthalene: The parent compound without any alkyl substitutions.
Propriétés
Numéro CAS |
85650-83-5 |
|---|---|
Formule moléculaire |
C15H18 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
1-butan-2-yl-2-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-4-11(2)15-12(3)9-10-13-7-5-6-8-14(13)15/h5-11H,4H2,1-3H3 |
Clé InChI |
BGZZXXXOAQPIGD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=C(C=CC2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


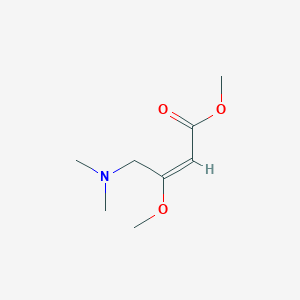
![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
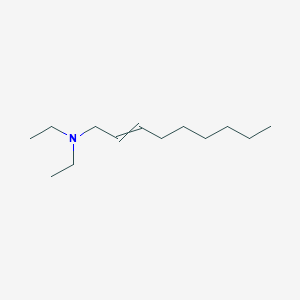
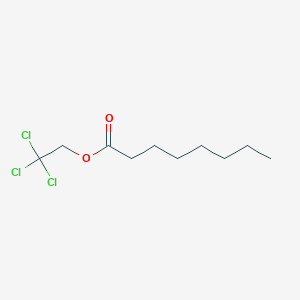
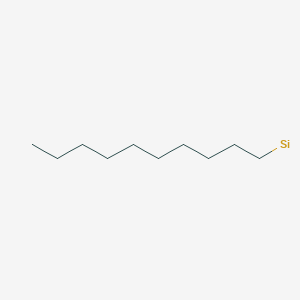
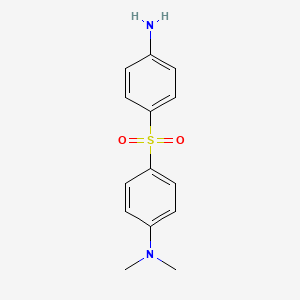
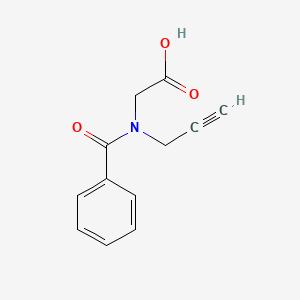
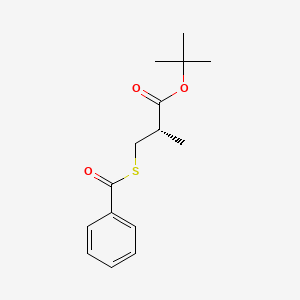
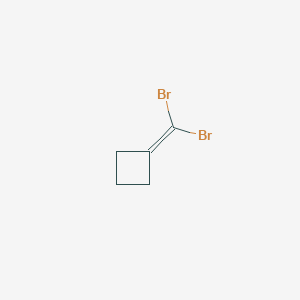
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)
